PL265
CAS No.: 1206514-62-6
Cat. No.: VC0539851
Molecular Formula: C27H35N2O9P
Molecular Weight: 562.56
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206514-62-6 |
---|---|
Molecular Formula | C27H35N2O9P |
Molecular Weight | 562.56 |
IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |
Standard InChI Key | HLACXNCYLIKGES-YCRNBWNJSA-N |
SMILES | C[C@H](NC([C@@H](CP([C@@H](NC(OCOC(C(C)C)=O)=O)C)(O)=O)CC1=CC=C(C2=CC=CC=C2)C=C1)=O)C(O)=O |
Appearance | Solid powder |
Introduction
PL265 is a small molecule identified as a dual ENKephalinase inhibitor (DENKI), which has shown significant potential in the field of pain management. It acts by inhibiting the enzymes aminopeptidase N (APN) and neprilysin (NEP), thereby increasing the concentration of enkephalins in the body. This increase in enkephalins leads to enhanced local and sustainable pain relief, making PL265 a promising candidate for treating chronic pain conditions such as neuropathic pain and ophthalmic pain .
Pharmacological Activity
PL265's primary mechanism of action involves the inhibition of APN and NEP, enzymes responsible for the degradation of endogenous enkephalins. By preventing this degradation, PL265 increases the availability of these natural pain-relieving peptides, leading to enhanced analgesic effects without the need for opioid receptors in the central nervous system .
Pharmacokinetics
PL265 has demonstrated favorable pharmacokinetic properties, including a half-life of approximately 13 hours, which supports its potential as an oral medication for chronic pain management . Its ability to be absorbed orally and its long-acting nature make it an attractive candidate for treating conditions like neuropathic pain.
Pharmacokinetic Property | Description |
---|---|
Half-Life | Approximately 13 hours |
Absorption | Oral |
Clinical Development
PL265 has undergone a phase Ia clinical trial, which showed good safety and tolerability. Further clinical development is planned, with a phase Ib multiple-dose escalation study aimed at evaluating its efficacy and safety in patients with chronic pain .
Future Directions
Given its promising preclinical and early clinical data, PL265 is poised for further investigation in various pain management scenarios. Its ability to provide sustained pain relief without central opioid effects makes it an appealing option for conditions where traditional opioids may be contraindicated or ineffective.
Research Findings
Studies have demonstrated that PL265 can effectively counteract cancer-induced bone thermal hyperalgesia in animal models by stimulating peripheral opioid receptors without affecting the central nervous system . Additionally, synergistic combinations of PL265 with other compounds have shown enhanced antihyperalgesic effects, suggesting potential for combination therapies .
Synergistic Effects
The combination of PL265 with other analgesics, such as P2X receptor antagonists, has resulted in significant synergistic antinociceptive effects, allowing for reduced dosages and potentially minimizing side effects .
Synergistic Combination | Effect |
---|---|
PL265 + P2X Antagonist | Enhanced antihyperalgesic effect |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume